4-Methyl-6-hepten-3-ol 4-Methyl-6-hepten-3-ol
Brand Name: Vulcanchem
CAS No.: 53907-71-4
VCID: VC18674271
InChI: InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h4,7-9H,1,5-6H2,2-3H3
SMILES:
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol

4-Methyl-6-hepten-3-ol

CAS No.: 53907-71-4

Cat. No.: VC18674271

Molecular Formula: C8H16O

Molecular Weight: 128.21 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-6-hepten-3-ol - 53907-71-4

Specification

CAS No. 53907-71-4
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
IUPAC Name 4-methylhept-6-en-3-ol
Standard InChI InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h4,7-9H,1,5-6H2,2-3H3
Standard InChI Key QMMJAABEFZXPBD-UHFFFAOYSA-N
Canonical SMILES CCC(C(C)CC=C)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Methyl-6-hepten-3-ol belongs to the family of alkenols, featuring a hydroxyl group (-OH) at the third carbon and a double bond between the sixth and seventh carbons. Its IUPAC name, 4-methyl-6-hepten-3-ol, reflects this arrangement. The compound’s structure is represented by the SMILES notation CC(C)CC(C=CC)CO\text{CC(C)CC(C=CC)CO}, which encodes the methyl branch, hydroxyl group, and double bond positions .

Table 1: Key Identifiers of 4-Methyl-6-hepten-3-ol

PropertyValueSource
CAS Registry Number53907-71-4
Molecular FormulaC8H16O\text{C}_8\text{H}_{16}\text{O}
Molecular Weight128.21 g/mol
InChIKeyQMMJAABEFZXPBD-UHFFFAOYSA-N

The compound’s stereochemistry remains underexplored in the literature, though computational models suggest potential enantiomeric forms due to the chiral center at the third carbon .

Synthesis and Reaction Pathways

Reduction of Ketone Precursors

A seminal synthesis route involves the reduction of 4-methyl-6-hepten-3-one using lithium aluminum hydride (LiAlH4\text{LiAlH}_4) in diethyl ether. This method, reported by Ahlquist et al. in 1959, proceeds via nucleophilic attack on the carbonyl group, yielding the secondary alcohol with high selectivity . While the exact yield is unspecified in available records, the reaction’s efficiency is attributed to the strong reducing power of LiAlH4\text{LiAlH}_4, which facilitates complete conversion under anhydrous conditions .

Reaction Scheme:

4-Methyl-6-hepten-3-one+LiAlH4Et2O4-Methyl-6-hepten-3-ol+Aluminum byproducts\text{4-Methyl-6-hepten-3-one} + \text{LiAlH}_4 \xrightarrow{\text{Et}_2\text{O}} \text{4-Methyl-6-hepten-3-ol} + \text{Aluminum byproducts}

Alternative Synthetic Approaches

Modern methodologies may employ catalytic hydrogenation or enzymatic reduction, though these remain undocumented in peer-reviewed studies. The absence of recent synthesis reports highlights a gap in contemporary research on this compound.

Physical and Chemical Properties

Spectroscopic Characterization

The NIST Chemistry WebBook provides a mass spectrum (electron ionization) of 4-methyl-6-hepten-3-ol, revealing a base peak at m/zm/z 71 corresponding to the fragmentation of the allylic C-O bond . Additional peaks at m/zm/z 55 and 41 suggest cleavage of the carbon chain adjacent to the double bond .

Comparative Analysis with Structural Isomers

The distinction between 4-methyl-6-hepten-3-ol and its positional isomer, 4-methyl-4-hepten-3-ol (CAS 81280-12-8), is critical. The latter features a double bond between the fourth and fifth carbons, altering its reactivity and physical properties. For instance, 4-methyl-4-hepten-3-ol has a documented flash point of 59°C, whereas no such data exists for the 6-hepten isomer .

Future Research Directions

  • Stereochemical Studies: Resolution of enantiomers via chiral chromatography or asymmetric synthesis.

  • Thermodynamic Profiling: Measurement of vapor pressure, enthalpy of combustion, and solubility parameters.

  • Application Trials: Evaluation in fragrance formulations or polymer chemistry.

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